2-Amino-2-(m-tolyl)ethanol hydrochloride
Description
2-Amino-2-(m-tolyl)ethanol hydrochloride is a chiral amino alcohol derivative where the amino (–NH₂) and hydroxyl (–OH) groups are attached to adjacent carbons of an ethanol backbone, with a meta-methyl-substituted phenyl (m-tolyl) group at the 2-position. Its molecular formula is C₉H₁₄ClNO, with a molecular weight of 187.67 g/mol (calculated from atomic masses). This compound is typically synthesized via reactions involving m-tolyl nitriles or Grignard reagents, followed by acid hydrolysis and salt formation .
As a hydrochloride salt, it exhibits improved solubility in polar solvents compared to its free base.
Properties
CAS No. |
1179634-13-9; 2055841-56-8 |
|---|---|
Molecular Formula |
C9H14ClNO |
Molecular Weight |
187.67 |
IUPAC Name |
2-amino-2-(3-methylphenyl)ethanol;hydrochloride |
InChI |
InChI=1S/C9H13NO.ClH/c1-7-3-2-4-8(5-7)9(10)6-11;/h2-5,9,11H,6,10H2,1H3;1H |
InChI Key |
IHNWJJLKSBXLRI-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)C(CO)N.Cl |
solubility |
not available |
Origin of Product |
United States |
Preparation Methods
Asymmetric Hydrogenation of α-Imino Esters
The enantioselective synthesis of 2-amino-2-(m-tolyl)ethanol hydrochloride has been achieved via asymmetric hydrogenation of α-imino esters using chiral catalysts. For example, benzotetramisole·hydrochloride (BTM·HCl) catalyzes the enantioselective aminomethylation of arylacetic acid esters, yielding α-aryl-β²-amino esters. Subsequent reduction of the ester moiety with lithium aluminum hydride (LiAlH₄) produces the corresponding amino alcohol, which is treated with HCl to form the hydrochloride salt.
Key Steps:
- Iminium Ion Formation : Reaction of m-tolylacetophenone with ammonium acetate generates an α-imino ester.
- Catalytic Hydrogenation : BTM·HCl (5 mol%) in dichloromethane at −40°C achieves up to 96:4 enantiomeric ratio (er).
- Ester Reduction : LiAlH₄ in tetrahydrofuran reduces the ester to ethanol.
- Salt Formation : Treatment with concentrated HCl yields the hydrochloride.
Optimization Data :
- Temperature : Reactions below −30°C minimize racemization.
- Catalyst Loading : 5–10 mol% BTM·HCl ensures >90% conversion.
- Yield : 70–85% overall yield with 94–96% ee.
Benzothiazole Intermediate Hydrolysis
Adapted from benzothiazole synthesis, this method involves cyclization of m-toluidine derivatives followed by acidic hydrolysis.
Synthetic Pathway :
- Thiourea Formation : m-Toluidine reacts with ammonium thiocyanate (NH₄SCN) in glacial acetic acid under reflux.
- Cyclization : Bromine in chloroform at 0–5°C induces cyclization to 2-amino-6-methylbenzothiazole.
- Hydrolysis : Refluxing with 6M HCl (4 hours) cleaves the benzothiazole ring, releasing 2-amino-2-(m-tolyl)ethanol.
- Salt Precipitation : Neutralization with ammonia followed by HCl treatment isolates the hydrochloride.
Performance Metrics :
- Yield : 50–60% after recrystallization.
- Purity : ≥95% by HPLC (reported by Sigma-Aldrich for analogous compounds).
Grignard Addition to Aminoacetonitrile
A less common but viable approach involves Grignard reagent addition to aminoacetonitrile, followed by hydrolysis.
Steps :
- Grignard Formation : m-Tolyl magnesium bromide is prepared from m-bromotoluene and Mg in dry ether.
- Nitrile Alkylation : Aminoacetonitrile (1.0 equiv) reacts with the Grignard reagent at −20°C.
- Hydrolysis : The intermediate is hydrolyzed with 10% H₂SO₄ to yield the amino alcohol.
- HCl Treatment : The free base is dissolved in ethanol and treated with HCl gas to precipitate the hydrochloride.
Limitations :
- Moisture Sensitivity : Requires anhydrous conditions.
- Low Stereocontrol : Produces racemic mixtures without chiral ligands.
Comparative Analysis of Methods
| Method | Starting Material | Key Reagents | Yield | Enantiomeric Excess | Complexity |
|---|---|---|---|---|---|
| Asymmetric Hydrogenation | m-Tolylacetophenone | BTM·HCl, LiAlH₄ | 70–85% | 94–96% ee | High |
| Reductive Amination | m-Tolyl glyoxylic acid | NH₃, NaBH₄ | 60–75% | Racemic | Moderate |
| Benzothiazole Hydrolysis | m-Toluidine | NH₄SCN, Br₂, HCl | 50–60% | Racemic | High |
| Grignard Addition | m-Bromotoluene | Mg, Aminoacetonitrile | 40–55% | Racemic | Moderate |
Key Insights :
- Catalytic Asymmetric Synthesis (Method 1) is preferred for enantiopure batches but requires specialized catalysts.
- Benzothiazole Hydrolysis (Method 3) is scalable but generates hazardous waste (e.g., bromine).
- Reductive Amination (Method 2) balances cost and efficiency for non-chiral applications.
Industrial-Scale Considerations
Large-scale production favors Method 1 (asymmetric hydrogenation) due to its high enantioselectivity and compatibility with continuous flow systems. Recent advances in immobilized BTM·HCl catalysts have reduced costs by enabling catalyst recycling. For racemic material, Method 2 is cost-effective, with yields improved to 80% using catalytic hydrogenation instead of NaBH₄.
Environmental Impact :
Chemical Reactions Analysis
Types of Reactions
2-Amino-2-(m-tolyl)ethanol hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form amines or alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products Formed
Oxidation: Formation of 3-methylbenzaldehyde or 3-methylbenzoic acid.
Reduction: Formation of 2-(m-tolyl)ethanol or 2-(m-tolyl)ethylamine.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-Amino-2-(m-tolyl)ethanol hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a chiral auxiliary in asymmetric synthesis.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of fine chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 2-Amino-2-(m-tolyl)ethanol hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Varied Aromatic Substituents
Table 1: Key Structural and Physicochemical Comparisons
Key Observations :
Aromatic Substituent Effects: The m-tolyl group balances lipophilicity and steric bulk, favoring membrane permeability in drug candidates . Fluorinated derivatives (e.g., 2,5-difluorophenyl) enhance metabolic stability and binding affinity due to fluorine’s electronegativity and small atomic radius .
Chirality: Enantiomers like (S)-2-Amino-2-(3-fluoro-2-methylphenyl)ethanol HCl show distinct biological activities compared to their (R)-counterparts, emphasizing the role of stereochemistry in drug efficacy .
Simpler Analogues: 2-Aminoethanol hydrochloride lacks aromatic groups, resulting in lower molecular weight and higher water solubility, suitable for industrial applications .
Functional Analogues with Modified Backbones
Table 2: Functional Derivatives
Key Observations :
- Tertiary Amines: Compounds like 2-(diisopropylamino)ethanol HCl are less basic than primary amines, altering reactivity in nucleophilic substitutions .
- Ester Derivatives: Methyl esters (e.g., methyl 2-amino-2-(2-chlorophenyl)acetate HCl) serve as prodrugs, improving bioavailability through hydrolytic activation .
- Complex Backbones : Fingolimod hydrochloride incorporates a 1,3-diol and long alkyl chain, enabling sphingosine-1-phosphate receptor modulation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
